4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide
Overview
Description
4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzotriazole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Nitration: Introduction of the nitro group into the benzene ring.
Ethoxylation: Addition of the ethoxy group.
Formation of Benzotriazole: Cyclization to form the benzotriazole ring.
Amidation: Formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole core can play a crucial role in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
2-Phenylbenzotriazole: A derivative with similar structural features.
3-Nitrobenzamide: A compound with a nitro group and amide functionality.
Uniqueness
4-ethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide is unique due to the combination of its ethoxy, methyl, phenyl, and nitro substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-3-31-21-10-9-15(12-20(21)27(29)30)22(28)23-17-13-19-18(11-14(17)2)24-26(25-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUXIIQOIQPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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